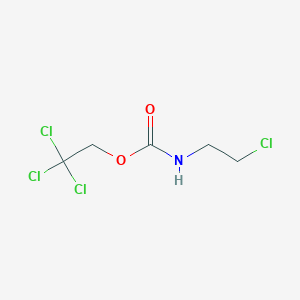![molecular formula C18H15N5 B8282106 benzyl[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amine](/img/structure/B8282106.png)
benzyl[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amine
Descripción general
Descripción
Benzyl[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amine is a complex organic compound that features a benzyl group attached to a pyrrolo[2,3-b]pyridine and pyrimidine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[2,3-b]pyridine core, which can be synthesized via cyclization reactions involving appropriate precursors. The pyrimidine ring is then introduced through condensation reactions with suitable reagents.
Key steps in the synthesis may include:
Cyclization: Formation of the pyrrolo[2,3-b]pyridine core.
Condensation: Introduction of the pyrimidine ring.
Benzylation: Attachment of the benzyl group to the nitrogen atom of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to amine derivatives.
Aplicaciones Científicas De Investigación
Benzyl[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Mecanismo De Acción
The mechanism by which benzyl[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to therapeutic effects. For instance, it may inhibit kinases involved in cell signaling pathways, thereby preventing cancer cell growth and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and are also studied for their biological activities.
Pyrimidine derivatives: Known for their wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
Benzyl[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amine is unique due to its specific combination of the pyrrolo[2,3-b]pyridine and pyrimidine rings, which may confer distinct biological activities and selectivity towards certain molecular targets .
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Propiedades
Fórmula molecular |
C18H15N5 |
|---|---|
Peso molecular |
301.3 g/mol |
Nombre IUPAC |
N-benzyl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C18H15N5/c1-2-5-13(6-3-1)11-21-16-8-10-20-18(23-16)15-12-22-17-14(15)7-4-9-19-17/h1-10,12H,11H2,(H,19,22)(H,20,21,23) |
Clave InChI |
JAGFTISVIIETEZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC2=NC(=NC=C2)C3=CNC4=C3C=CC=N4 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,7-Dichloro-5-hydroxy-2-isopropylbenzo[b]thiophene](/img/structure/B8282044.png)


![2-(5-Methyl-[1,2,4]oxadiazol-3-yl)-pyrimidine-5-carboxylic acid](/img/structure/B8282065.png)


![4-Nitro-2-[(tetrahydro-pyran-4-yl)-(2,2,2-trifluoro-acetyl)-amino]-benzoic acid](/img/structure/B8282093.png)

![[(4,5-Dimethoxy-2-nitrophenyl)-thio]acetic acid](/img/structure/B8282109.png)
![4-(2-[Furan-2-yl]ethyl)-1,2,3,5-tetrahydropyridine](/img/structure/B8282111.png)
